molecular formula C12H18N4 B1616308 2-Hydrazinyl-1-isopentyl-1H-benzo[d]imidazole CAS No. 615281-73-7

2-Hydrazinyl-1-isopentyl-1H-benzo[d]imidazole

Cat. No.: B1616308
CAS No.: 615281-73-7
M. Wt: 218.3 g/mol
InChI Key: GFCAATRKSZKRJK-UHFFFAOYSA-N
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Description

2-Hydrazinyl-1-isopentyl-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has shown promising results in its ability to inhibit the growth of cancer cells.

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of 2-Hydrazinyl-1-isopentyl-1H-benzo[d]imidazole analogs is in the field of corrosion inhibition. For instance, 2-hydrazino-6-methyl-benzothiazole, a related compound, has demonstrated effectiveness as a corrosion inhibitor for mild steel in acidic solutions. This compound predominantly acts as a cathodic inhibitor in HCl and a mixed inhibitor in H2SO4, significantly decreasing hydrogen permeation current through the mild steel surface, as suggested by weight loss measurements, potentiostatic polarization studies, and hydrogen permeation studies. The adsorption of this compound on mild steel from acidic solutions obeys Langmuir's adsorption isotherm (Ajmal, Mideen, & Quraishi, 1994).

Antimicrobial and Antifungal Activities

Compounds derived from this compound have been explored for their potential antimicrobial and antifungal activities. For example, a study on imidazolyl Schiff bases, triazoles, and azetidinones derived from 2-hydrazinyl imidazoles revealed significant antibacterial and antifungal activities. These compounds, particularly chloro, bromo, and nitro substituted variants, exhibited excellent antibacterial activity against B. subtilis and prominent antifungal activity against A. niger (Rekha, Nagarjuna, Padmaja, & Padmavathi, 2019).

Antitubercular Activity

Novel benzimidazole–oxadiazole hybrid molecules, which share a structural motif with this compound, have been synthesized as promising antimicrobial agents with potent antitubercular activity. These compounds, particularly 8k, 8n, 8p, and 8r, exhibited potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, surpassing the efficacy of standard drugs like pyrazinamide and ciprofloxacin. They also showed nontoxic behavior at higher concentrations and good selectivity indices (Shruthi, Poojary, Kumar, Hussain, Rai, Pai, & Bhat, 2016).

Properties

IUPAC Name

[1-(3-methylbutyl)benzimidazol-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-9(2)7-8-16-11-6-4-3-5-10(11)14-12(16)15-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCAATRKSZKRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359419
Record name 2-Hydrazinyl-1-(3-methylbutyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615281-73-7
Record name 2-Hydrazinyl-1-(3-methylbutyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615281-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-1-(3-methylbutyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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